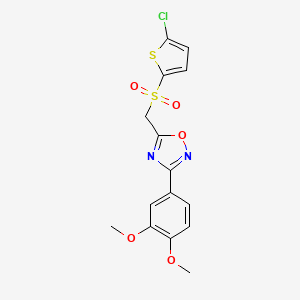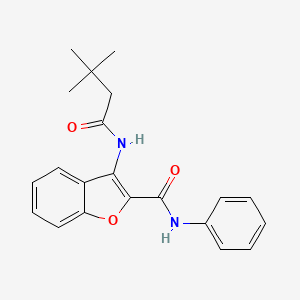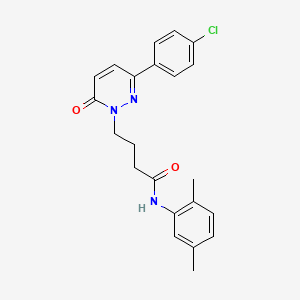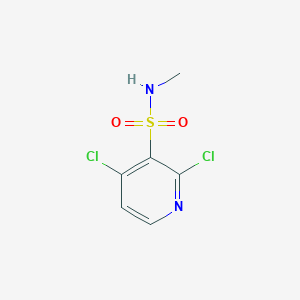
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H13ClN2O5S2 and its molecular weight is 400.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Docking Studies and Crystal Structure Analysis
The research on similar compounds like 1,2,4-oxadiazoles and tetrazoles, including docking studies and crystal structure analysis, contributes to understanding the molecular interactions and structural configurations of these compounds. For example, Al-Hourani et al. (2015) investigated the crystal structure of two tetrazole derivatives, providing insights into their planar ring structures and intermolecular hydrogen bonds, which can be relevant for similar structures like 1,2,4-oxadiazoles (Al-Hourani et al., 2015).
Corrosion Inhibition
Compounds with 1,3,4-oxadiazole moieties, such as those studied by Ammal et al. (2018), have shown effectiveness as corrosion inhibitors for metals like mild steel in acidic environments. These compounds exhibit properties that form protective layers on metal surfaces, indicating potential applications in industrial maintenance and protection (Ammal et al., 2018).
Antibacterial and Antifungal Properties
The derivatives of 1,3,4-oxadiazoles demonstrate significant antibacterial and antifungal activities. Siddiqui et al. (2014) synthesized various 1,3,4-oxadiazole derivatives and found them to be effective against gram-negative and gram-positive bacteria. Their study highlights the potential of these compounds in developing new antibacterial agents (Siddiqui et al., 2014).
Anticancer Activities
Research by Zhang et al. (2005) on similar 1,2,4-oxadiazole compounds identified them as apoptosis inducers and potential anticancer agents. These compounds showed activity against several cancer cell lines, providing a pathway for developing new therapeutic agents for cancer treatment (Zhang et al., 2005).
Agricultural Applications
1,3,4-Oxadiazole derivatives, as explored by Shi et al. (2015), have shown promising antibacterial activities against pathogens like Xanthomonas oryzae, which causes rice bacterial leaf blight. Such compounds could be beneficial in developing new plant protection agents in agriculture (Shi et al., 2015).
Eigenschaften
IUPAC Name |
5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5S2/c1-21-10-4-3-9(7-11(10)22-2)15-17-13(23-18-15)8-25(19,20)14-6-5-12(16)24-14/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBAGDNBCRJFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butyl-3-[(4-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2824478.png)
![5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide](/img/structure/B2824480.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(4-Chlorophenyl)-[3-fluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2824483.png)
![3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid](/img/structure/B2824488.png)

![Benzyl 2-(aminomethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2824491.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2824492.png)
![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2824493.png)
![N-Cyclohexyl-2-[6-(3,4-dimethoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide](/img/structure/B2824497.png)
![3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2824499.png)
